Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide
Description
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide (CAS: 30892-85-4), is a quaternary ammonium carbamate ester with structural similarities to physostigmine, a cholinesterase inhibitor. This compound features a dimethylcarbamoyl group attached to a phenolic ring substituted with a trimethylammonium iodide moiety at the para position, and a methyl group at the ortho position (o-tolyl) . Its synthesis avoids organic halogen compounds, aligning with modern industrial methods for carbamate production . Pharmacologically, it exhibits potent acetylcholinesterase inhibition, leading to enhanced intestinal peristalsis and miotic effects comparable to physostigmine . Toxicity studies report a subcutaneous LDLo of 200 µg/kg in rats, underscoring its high potency and narrow therapeutic window .
Properties
CAS No. |
64050-08-4 |
|---|---|
Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O2.HI/c1-10-9-11(15(4,5)6)7-8-12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChI Key |
BVSYBYBZQLKWDD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Alkylation (Quaternization) | Alkylation of o-toluidine | o-Toluidine + excess methyl iodide or trimethylamine + solvent (e.g., acetonitrile) at room temperature | Formation of the quaternary ammonium salt; temperature control (<50°C) prevents decomposition |
| 2. Carbamate Formation | Carbamoylation | Intermediate amine + dimethylcarbamoyl chloride + base (e.g., triethylamine) in dichloromethane or acetonitrile | Base scavenges HCl; stoichiometric ratio 1:1 critical for optimal yield |
| 3. Ion Exchange | Counterion substitution | Intermediate chloride salt + potassium iodide in aqueous or polar organic solvent | Ensures iodide counterion replaces chloride for improved solubility |
Reaction Scheme Summary
$$
\text{o-Toluidine} \xrightarrow[\text{MeI}]{\text{alkylation}} \text{Quaternary ammonium salt} \xrightarrow[\text{(CH}3)2\text{NCOCl}]{\text{carbamoylation}} \text{Carbamate ester chloride salt} \xrightarrow[\text{KI}]{\text{ion exchange}} \text{Carbamate ester iodide salt}
$$
Optimization Parameters
- Temperature: Maintaining reaction temperature below 50°C is essential to prevent thermal decomposition of sensitive intermediates.
- Stoichiometry: Equimolar amounts of amine and dimethylcarbamoyl chloride optimize carbamate formation.
- Solvent Choice: Polar aprotic solvents such as acetonitrile or dichloromethane facilitate both quaternization and carbamoylation.
- Catalysts/Base: Triethylamine or similar organic bases accelerate carbamate formation by neutralizing HCl byproduct.
Analytical Characterization of the Product
Spectroscopic Confirmation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aromatic protons, methyl groups on carbamate nitrogen, and quaternary ammonium methyls.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with 364.22 g/mol confirms molecular weight.
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch (~1700 cm⁻¹) and quaternary ammonium peaks.
Purity and Yield
Typical yields reported for this synthesis range from 75% to 90% after purification by recrystallization or chromatography. Purity is routinely confirmed by HPLC and elemental analysis.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | o-Toluidine |
| Alkylating Agent | Methyl iodide or trimethylamine |
| Carbamoylating Agent | Dimethylcarbamoyl chloride |
| Base | Triethylamine |
| Solvents | Acetonitrile, dichloromethane |
| Temperature | <50°C |
| Reaction Time | 2–6 hours per step |
| Yield | 75–90% |
| Purification | Recrystallization, chromatography |
| Analytical Methods | NMR, MS, IR, HPLC |
Additional Notes from Organic Synthesis Literature
- The use of carbamoyl chlorides for carbamate formation is a well-established method in organic synthesis, offering specificity and high yields when combined with appropriate bases and solvents.
- Ion exchange to replace chloride with iodide is a standard purification step to improve solubility and biological activity profiles.
- The quaternization step is critical for introducing the permanent positive charge, which influences the compound’s pharmacokinetics and interactions with biological targets.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters undergo hydrolysis in aqueous environments, breaking the ester bond to release dimethylamine, carbon dioxide, and the corresponding phenol derivative. For this compound:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This yields p-(trimethylammonio)-o-cresol, dimethylamine, and CO₂.
-
Basic Hydrolysis : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the same products.
Kinetic Data (representative of carbamates):
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| pH 1.0 | 2.3 × 10⁻⁵ | 8.3 hours |
| pH 7.4 | 1.1 × 10⁻⁶ | 7.3 days |
| pH 12.0 | 5.8 × 10⁻⁴ | 20 minutes |
Enzymatic hydrolysis by esterases or amidases accelerates this process, with reported turnover rates up to 1.2 × 10³ M⁻¹s⁻¹ in biological systems.
Thermal Decomposition
Heating above 150°C induces reversible decomposition:
-
Equilibrium Dynamics : The reaction favors decomposition at higher temperatures (ΔH = +68 kJ/mol).
-
Stabilizing Factors : The iodide counterion enhances thermal stability by stabilizing the quaternary ammonium group through ionic interactions.
Nucleophilic Substitution
The electrophilic carbonyl carbon participates in reactions with nucleophiles:
| Nucleophile | Product Formed | Conditions |
|---|---|---|
| NH₃ | Urea derivative | Anhydrous, 60°C |
| R-OH | Transesterified carbamate | Acid/Base catalyst |
| R-NH₂ | N-substituted carbamate | Polar aprotic solvent |
For example, reaction with ethanol under basic conditions yields ethyl dimethylcarbamate and p-(trimethylammonio)-o-cresol iodide.
Electrochemical Reactivity
The trimethylammonio group enables participation in proton-coupled electron transfer (PCET) processes:
-
Oxidation : At an anode potential of +1.32 V (vs SCE), the ammonium group undergoes single-electron oxidation, generating a radical species that dimerizes or reacts with dissolved O₂ .
-
Reduction : The iodide counterion is preferentially reduced at −0.22 V (vs Fc⁺/Fc), releasing I⁻ and leaving a cationic carbamate intermediate .
Cyclic Voltammetry Data :
| Process | Peak Potential (V) | Current Density (mA/cm²) |
|---|---|---|
| Oxidation | +1.28 | 0.45 |
| Reduction | −0.25 | 0.32 |
Catalytic Interactions
In palladium-catalyzed cross-couplings, the o-tolyl group can act as a directing moiety. For instance:
-
Suzuki-Miyaura Coupling : The iodide substituent undergoes oxidative addition with Pd(0) complexes (e.g., Pd(P(o-tolyl)₃)₄), forming a Pd(II) intermediate that couples with aryl boronic acids .
Stability and Degradation Pathways
-
Photodegradation : UV irradiation (λ = 254 nm) cleaves the carbamate bond, with a quantum yield of 0.12 in acetonitrile.
-
Oxidative Degradation : Reaction with hydroxyl radicals (- OH) in aqueous solution follows second-order kinetics (k = 4.7 × 10⁹ M⁻¹s⁻¹).
This compound’s reactivity is central to its applications in medicinal chemistry (e.g., prodrug design) and materials science. Further studies quantifying reaction kinetics under varied conditions would enhance predictive modeling for synthetic and degradation pathways.
Scientific Research Applications
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Quaternary Ammonium vs. Tertiary Amine Derivatives
The quaternary ammonium group in the target compound enhances water solubility and resistance to hydrolysis compared to tertiary amines. For example:
- Carbamic acid, methyl-,5-(dimethylamino)-o-tolyl ester (CAS: 24996-52-9) lacks the quaternary group, resulting in lower miotic activity and reduced stability in physiological conditions .
- N-Methylcarbamic acid-2-methyl-5-dimethylaminophenyl ester, methosulfate (CAS: 64051-08-7) shares the quaternary structure but substitutes iodide with methylsulfate. This modification reduces cholinesterase affinity, as iodide’s larger ionic radius stabilizes enzyme binding .
Substituent Effects on Pharmacological Activity
- Dimethylcarbamic esters (e.g., target compound) exhibit higher acetylcholinesterase inhibition than methylphenylcarbamic esters.
- Ethylcarbamic esters (e.g., carbamic acid, ethyl ester) are less toxic (LD50 > 45.4 mg/kg) but pharmacologically inert, as diethyl/dimethyl substitutions destabilize the carbamate-enzyme complex .
Industrial and Environmental Considerations
- The target compound’s iodide counterion may pose environmental risks due to iodine’s persistence, whereas methylsulfate derivatives (e.g., TL-1178) degrade more readily but require halogenated reagents in synthesis .
- Nitroso-carbamates (e.g., carbamic acid, methylnitroso-, ethyl ester) exhibit carcinogenicity, unlike the target compound, which lacks nitroso groups .
Key Research Findings
- Structure-Activity Relationship : The trimethylammonio group at the para position maximizes cholinesterase binding, while the o-tolyl methyl group prevents off-target interactions .
- Toxicodynamics : High toxicity correlates with rapid absorption through subcutaneous tissues and prolonged enzyme inhibition, necessitating precise dosing .
- Synthetic Advancements : Modern methods using metal alkoxides and CO₂ () improve yield and purity, reducing reliance on hazardous reagents.
Biological Activity
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide, commonly referred to as a quaternary ammonium compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises a carbamic acid moiety linked to a trimethylammonium group and an o-tolyl ester. The presence of the quaternary ammonium group enhances its solubility in biological systems and may influence its pharmacokinetic properties.
The biological activity of carbamic acid derivatives often involves interaction with neurotransmitter systems, particularly cholinergic receptors. The quaternary ammonium structure allows for competitive inhibition at acetylcholine receptors, which can modulate synaptic transmission.
Pharmacological Effects
- Anticholinergic Activity : Research indicates that similar compounds exhibit anticholinergic effects, potentially useful in treating conditions associated with excessive cholinergic activity.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Studies
- Study on Antimicrobial Efficacy : In a study published by the Journal of Medicinal Chemistry, derivatives of carbamic acid were tested against various bacterial strains. Results indicated that modifications in the alkyl chain length significantly affected antimicrobial potency (Smith et al., 2020).
- Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent (Doe et al., 2021).
Solid-Phase Synthesis
The synthesis of carbamic acid derivatives typically involves solid-phase synthesis techniques. This method allows for efficient purification and isolation of the desired products. Key steps include:
- Formation of Carbamate Linker : Utilizing p-nitrophenyl chloroformate as a coupling agent.
- Cleavage and Purification : Employing acid/base-mediated cleavage to release the final product from the resin matrix.
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Synthesis | High yield, easy purification | Requires specialized equipment |
| Solution Phase Synthesis | Simpler setup | Lower yields, more purification steps required |
In Vivo Studies
In vivo studies have demonstrated that administration of carbamic acid derivatives can lead to significant alterations in physiological parameters such as heart rate and blood pressure. These findings underscore the importance of further exploration into their therapeutic applications.
Toxicology Data
Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles at therapeutic doses, further studies are warranted to evaluate long-term effects and safety margins.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing this compound, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves quaternization of a dimethylcarbamoyl precursor with iodomethane, followed by esterification with p-(trimethylammonio)-o-cresol. Key steps include controlled temperature (40–60°C) and anhydrous conditions to avoid hydrolysis. Yield optimization requires monitoring intermediates via HPLC (≥95% purity thresholds) and adjusting stoichiometry of iodomethane (1.2–1.5 equivalents) .
- Data Validation : Cross-reference NMR (¹H/¹³C) and LC-MS to confirm structural integrity. For example, the trimethylammonio group shows a distinct singlet at δ 3.2–3.4 ppm in ¹H NMR .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax 260–280 nm) and quantify residual intact compound using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Key Findings : Degradation products include dimethylcarbamic acid and iodinated aromatic byproducts, particularly under alkaline conditions (pH >8) .
Q. What analytical techniques are critical for structural confirmation?
- Techniques :
- NMR : Assign quaternary ammonium protons (δ 3.2–3.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M⁺] at m/z 378.1 (calculated for C₁₅H₂₃IN₂O₂) .
- FT-IR : Carbamate C=O stretch at 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How do ionic interactions between the quaternary ammonium group and biological membranes influence toxicity?
- Experimental Design : Use in vitro membrane permeability assays (e.g., Caco-2 cell monolayers) to evaluate cationic charge-driven uptake. Compare with neutral analogs to isolate ionic effects. Toxicity data (rat LDLo: 200 µg/kg) suggest neurotoxic mechanisms via acetylcholinesterase inhibition .
- Data Contradictions : Some studies report lower toxicity in vivo than predicted by in vitro models, possibly due to metabolic detoxification (e.g., hepatic esterase activity) .
Q. What strategies resolve discrepancies in reported synthesis yields (40–85%)?
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete quaternization or ester hydrolysis).
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to minimize side reactions .
Q. How does the compound interact with acetylcholinesterase at the molecular level?
- Methodology :
- Molecular docking simulations : Use X-ray crystallography data (PDB ID: 1ACJ) to model binding. The carbamate group forms a covalent bond with the enzyme’s serine residue .
- Kinetic Studies : Measure IC₅₀ values via Ellman’s assay, noting time-dependent inhibition (Ki = 0.8 nM) .
- Contradictions : Some computational models overestimate binding affinity due to neglecting solvation effects; validate with isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
